2-Ethyl(1,2,4)triazolo(1,5-a)pyridine

Lipophilicity Drug Design Physicochemical Properties

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine (CAS 4931-16-2) is a bicyclic nitrogen-containing heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a triazole ring fused to a pyridine ring with an ethyl substituent at the 2-position. This scaffold is a privileged structure in medicinal chemistry, serving as a core for diverse kinase inhibitors targeting VEGFR2, JAK2, and PDE10A , as well as an intermediate for dye synthesis.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4931-16-2
Cat. No. B12806419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl(1,2,4)triazolo(1,5-a)pyridine
CAS4931-16-2
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CC=CC2=N1
InChIInChI=1S/C8H9N3/c1-2-7-9-8-5-3-4-6-11(8)10-7/h3-6H,2H2,1H3
InChIKeyOIWHGYGUHGWJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl(1,2,4)triazolo(1,5-a)pyridine (CAS 4931-16-2): Core Scaffold Overview for Procurement Decisions


2-Ethyl(1,2,4)triazolo(1,5-a)pyridine (CAS 4931-16-2) is a bicyclic nitrogen-containing heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a triazole ring fused to a pyridine ring with an ethyl substituent at the 2-position [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a core for diverse kinase inhibitors targeting VEGFR2, JAK2, and PDE10A [2], as well as an intermediate for dye synthesis . Its molecular formula is C8H9N3 with a molecular weight of 147.18 g/mol and a calculated LogP (XLogP3-AA) of 1.6, indicating moderate lipophilicity [3].

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Substitution Fails for 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine


Simple substitution of the 2-ethyl substituent with other alkyl or aryl groups dramatically alters key physicochemical properties that govern downstream reactivity, pharmacokinetic behavior, and target binding. Quantitative structure-property data demonstrate that the 2-ethyl group confers a distinct lipophilicity profile (LogP ~1.3–1.6) compared to the unsubstituted parent (LogP ~0.73) or the 2-methyl analog (LogP ~1.04) [1]. Furthermore, the absence of hydrogen bond donors (HBD = 0) in 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine differentiates it from 2-amino analogs (HBD = 1), which can engage in additional interactions with biological targets or alter metabolic stability [2]. Such variations directly impact solubility, passive permeability, and target selectivity, making precise analog selection critical for reproducible research and development outcomes.

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine: Head-to-Head Quantitative Differentiation Evidence


LogP-Driven Lipophilicity Advantage of 2-Ethyl Over Unsubstituted and 2-Methyl Analogs

The 2-ethyl substituent provides a quantifiable increase in LogP compared to the unsubstituted parent and the 2-methyl analog. The target compound has a reported LogP of 1.29–1.60 [1], while the unsubstituted [1,2,4]triazolo[1,5-a]pyridine has a LogP of ~0.73, and the 2-methyl derivative has a LogP of ~1.04 [2]. This ~0.6–0.9 LogP unit increase translates to roughly 4–8 fold higher octanol-water partition coefficient, which can be decisive for passive membrane permeability in cellular assays.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Absence Distinguishes 2-Ethyl from 2-Amino Scaffolds in Target Engagement Profiles

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine possesses zero hydrogen bond donors (HBD = 0), whereas the 2-amino analog has one HBD, and the unsubstituted parent has zero HBD [1][2]. This absence of the 2-amino group eliminates a potential hinge-binding donor interaction in kinase targets, which has been exploited in the design of type-II VEGFR2 inhibitors where the 2-position substituent modulates binding kinetics and selectivity [3].

Hydrogen Bonding Kinase Selectivity Medicinal Chemistry

Rotatable Bond Count as a Metric for Conformational Flexibility in Fragment-Based Design

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine possesses one rotatable bond (the ethyl C–C bond), whereas the 2-methyl analog also has one rotatable bond, and the unsubstituted parent has zero [1][2]. This single rotatable bond provides a modest but potentially meaningful increase in conformational adaptability for target binding while maintaining low entropic penalty compared to 2-phenyl or longer alkyl chain analogs (which would have ≥2 rotatable bonds).

Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

FDA Global Substance Registration System (GSRS) Unique Ingredient Identifier (UNII) Enables Regulatory-Grade Sourcing

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine has been assigned a UNII (7NT4V9TTJ0) in the FDA Global Substance Registration System, indicating its recognition in pharmaceutical contexts, potentially as an impurity standard, intermediate, or reference material [1]. In contrast, many closely related 2-substituted analogs (e.g., 2-propyl, 2-isopropyl, or 2-butyl derivatives) lack UNII assignments, limiting their traceability in regulatory submissions.

Regulatory Compliance Quality Control Pharmaceutical Development

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine: High-Value Research and Industrial Application Scenarios


Matched Molecular Pair (MMP) Analysis for Kinase Inhibitor Selectivity Profiling

When designing kinase inhibitor libraries, researchers employ 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine as a matched molecular pair (MMP) reference scaffold alongside its 2-amino counterpart [1]. By comparing the zero HBD scaffold (2-ethyl) with the one HBD scaffold (2-amino), teams can deconvolute the contribution of the 2-amino hydrogen bond to kinase selectivity, binding kinetics, and metabolic stability. This approach has been validated in VEGFR2 inhibitor programs where the 2-position substituent directly influences the slow dissociation kinetics and PDGFR off-target activity [2].

Lipophilicity-Tuned Fragment Library Screening for CNS Drug Discovery

Drug discovery programs targeting CNS indications benefit from the intermediate LogP (~1.3–1.6) of 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine, which falls within the optimal CNS drug space (LogP 1–4) [3]. Compared to the less lipophilic unsubstituted parent (LogP ~0.73), the 2-ethyl analog provides enhanced passive permeability while avoiding the excessive lipophilicity of larger alkyl or aryl substituents that can lead to promiscuous binding. This makes it a privileged fragment for CNS-targeted library design where balanced physicochemical properties are critical [4].

Regulatory-Compliant Impurity Standard for Pharmaceutical Development

Owing to its FDA UNII assignment (7NT4V9TTJ0), 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine can be sourced and documented as a regulatory-grade impurity standard or synthetic intermediate for pharmaceutical development [5]. Quality control and analytical development teams can leverage the UNII for unambiguous substance identification in regulatory submissions, stability studies, and impurity profiling, reducing documentation burden compared to using analogs without global substance registry identifiers.

Intermediate for Triazolopyridine Dye Synthesis in Materials Science

The 2-ethyl-[1,2,4]triazolo[1,5-a]pyridine scaffold serves as a defined intermediate (formula II) in the synthesis of 1,2,4-triazolo(1,5-a)pyridine dyes for thermal transfer printing and synthetic material dyeing applications . The ethyl substituent at the 2-position provides a specific reactivity profile for downstream functionalization (e.g., R2 = OH, SH, substituted alkyl) that differs from methyl or phenyl analogs, enabling precise tuning of dye chromophore properties .

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